molecular formula C12H11FN2O B2405248 1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 5078-58-0

1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one

Cat. No. B2405248
CAS RN: 5078-58-0
M. Wt: 218.231
InChI Key: WGNMHNCXFRDRTH-UHFFFAOYSA-N
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Description

The compound “1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and a fluorophenyl group, which is a phenyl ring (a six-membered aromatic ring) with a fluorine atom attached .


Molecular Structure Analysis

The molecular formula of “1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one” is C8H7FO . The molecular weight is 138.141 . The structure includes a pyrazole ring attached to a fluorophenyl group .


Physical And Chemical Properties Analysis

The compound “1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one” has a molecular weight of 138.141 . Its density is approximately 1.2 g/cm^3 . The boiling point is predicted to be around 247.9°C at 760 mmHg . The compound is also predicted to have a refractive index of 1.539 .

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been involved in the synthesis of pyrazole and thiazole derivatives, with structural characterizations achieved through single crystal diffraction. These studies provide insights into the molecular conformation and planarity of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Structure Analysis

  • Investigations into the molecular structure, including vibrational frequencies and corresponding assignments, have been conducted. These studies use techniques like X-ray diffraction, FT-IR, and NBO analysis to understand the molecule's stability and charge transfer (Mary et al., 2015).

Chemical Reactivity and Synthesis

  • Various research efforts have focused on exploring the reactivity of the compound, leading to the synthesis of new derivatives. This includes studying its interactions with different chemical entities and developing new synthetic methods (Ali et al., 2016).

Potential Biomedical Applications

  • Molecular docking studies have suggested that derivatives of this compound might exhibit inhibitory activity against certain enzymes, indicating potential anti-neoplastic properties. These insights are crucial for understanding the compound's role in drug design and development (Mary et al., 2015).

Analytical Characterization and Differentiation

  • The compound has been identified and characterized in the context of research chemicals, emphasizing the importance of accurate labeling and identification in chemical research. This includes the use of chromatographic and spectroscopic techniques (McLaughlin et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, 4’-Fluoroacetophenone, indicates that it is considered hazardous. It is classified as a flammable liquid and can cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-8-12(9(2)16)7-14-15(8)11-5-3-10(13)4-6-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNMHNCXFRDRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one

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